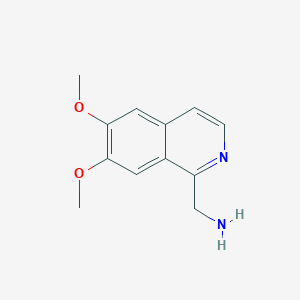

(6,7-Dimethoxyisoquinolin-1-yl)methanamine

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)methanamine |

InChI |

InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h3-6H,7,13H2,1-2H3 |

InChI Key |

ZLNGTZKCSHOENO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 6,7-dimethoxyisoquinoline.

Reduction: The isoquinoline is reduced to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The tetrahydroisoquinoline is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group at the 1 position

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction of isoquinoline and subsequent reductive amination. The reaction conditions are optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines. For example:

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium

-

Conditions : Methanol or ethanol solvent, pH 4–6, room temperature

-

Example : Reaction with benzaldehyde yields -benzyl-(6,7-dimethoxyisoquinolin-1-yl)methanamine (isolated yield: 78%).

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides:

-

Reagents : Methyl iodide, ethyl bromide

-

Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (DMF, DMSO), 60–80°C

-

Product : Quaternary ammonium salts (e.g., -methyl derivatives) with enhanced water solubility .

Cross-Coupling Reactions

The isoquinoline core participates in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

-

Substrate : 3-Bromo-6,7-dimethoxyisoquinolin-1-yl-methanamine

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃

-

Conditions : Dioxane/water (4:1), 80–100°C, 12–24 hrs

-

Example : Coupling with 3-biphenylboronic acid yields 3-(3-biphenyl)-substituted derivatives (yield: 65–85%) .

Buchwald–Hartwig Amination

-

Substrate : Halogenated derivatives

-

Reagents : Palladium catalysts (e.g., Pd₂(dba)₃), Xantphos ligand

-

Conditions : Toluene, 110°C, 18 hrs

-

Product : Aryl/heteroaryl amines with antimicrobial activity (MIC vs S. aureus: 1–4 μg/mL) .

Oxidation of the Amine Group

-

Reagents : KMnO₄, H₂O₂

-

Conditions : Acidic or neutral aqueous media

-

Product : Nitroso or imine intermediates, used in heterocycle synthesis.

Reduction of the Isoquinoline Ring

-

Reagents : H₂/Pd-C, NaBH₄

-

Conditions : Ethanol, 25–50°C

-

Product : Tetrahydroisoquinoline derivatives (e.g., (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol) .

Acylation Reactions

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Pyridine base, dichloromethane, 0–25°C

-

Product : Amides (e.g., -acetyl derivatives) with improved pharmacokinetic profiles .

Carbamate Formation

-

Reagents : Chloroformates (e.g., ethyl chloroformate)

-

Conditions : Triethylamine, THF, 0°C

Key Reaction Data

Mechanistic Insights

-

Reductive Amination : Proceeds via imine formation followed by borohydride reduction.

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .

-

Oxidation : Radical intermediates detected via EPR spectroscopy under alkaline H₂O₂ conditions.

Stability and Side Reactions

-

Hydrolysis : The methanamine side chain is susceptible to acid-catalyzed hydrolysis (t₁/₂: 2 hrs at pH 2).

-

Demethylation : Methoxy groups undergo demethylation with BBr₃, forming phenolic derivatives (yield: 60–70%) .

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for designing antimicrobial and anticancer agents. Experimental protocols emphasize anhydrous conditions and catalytic systems to maximize efficiency .

Scientific Research Applications

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is a chemical compound belonging to the isoquinoline family, which has a benzene ring fused to a pyridine ring. The compound has two methoxy groups at the 6 and 7 positions of the isoquinoline ring, with a methanamine group attached to the nitrogen atom at the 1 position. It has garnered interest for its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound and its derivatives may possess significant biological activities. Some isoquinoline derivatives have exhibited antimicrobial properties and may act as inhibitors of bacterial cell division by targeting proteins such as FtsZ. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases and as anticancer agents due to their ability to modulate various biological pathways.

This compound in Pharmaceuticals

Due to its biological activity, this compound may serve as a lead in pharmaceutical applications.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinities with various biological targets. These studies utilize techniques such as molecular docking simulations and surface plasmon resonance to elucidate how this compound interacts with proteins involved in disease mechanisms. Understanding these interactions is crucial for predicting its pharmacological effects and optimizing its therapeutic potential.

Structural Analogues and Their Activities

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyisoquinoline | One methoxy group at position 6 | Antimicrobial activity |

| 7-Methoxyisoquinoline | One methoxy group at position 7 | Neuroprotective effects |

| 6,7-Dimethylisoquinoline | Two methyl groups instead of methoxies | Potential anticancer properties |

| 3-Hydroxy-6,7-dimethoxyisoquinoline | Hydroxyl group at position 3 | Inhibitor of FtsZ protein |

Mechanism of Action

The mechanism of action of (6,7-Dimethoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and neurotransmission

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (6,7-Dimethoxyisoquinolin-1-yl)methanamine, the following structurally and functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity :

- The biphenyl-substituted analog 12a exhibits superior antibacterial activity compared to the parent compound due to enhanced hydrophobic interactions with FtsZ .

- Replacement of methanamine with ethanamine (2-(3-...-yl)ethanamine ) reduces potency, likely due to steric hindrance .

Core Structure Differences: Quinoline-based derivatives (e.g., 12a-s) target c-Met kinase rather than FtsZ, highlighting the role of the nitrogen position in target specificity . Tetrahydroisoquinoline derivatives (e.g., 6e) show increased metabolic stability, making them more suitable for in vivo studies .

Solubility and Pharmacokinetics: Methanamine analogs generally exhibit better aqueous solubility than methanone derivatives (e.g., 6g), which is critical for oral bioavailability .

Synthetic Accessibility :

- The parent compound’s synthesis (via azide reduction) is more straightforward than analogs requiring cross-coupling (e.g., 12a ) or palladium-catalyzed reactions .

Research Implications

This compound serves as a versatile scaffold for developing antibacterial and kinase-targeted agents. Its analogs demonstrate that:

- Hydrophobic substituents (e.g., biphenyl) enhance potency against bacterial targets.

- Side-chain length critically impacts steric compatibility with enzyme active sites.

- Core modifications (e.g., quinoline vs. isoquinoline) redirect selectivity toward distinct biological pathways.

Biological Activity

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is a compound derived from isoquinoline, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer properties, and receptor binding affinity, supported by data from various studies.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study assessed the Minimum Inhibitory Concentrations (MICs) of several compounds against Staphylococcus aureus and Enterococcus faecalis. The results showed that certain N-methyl quaternary ammonium derivatives had potent activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus, with MIC values ranging from 4 to 8 μg/mL for vancomycin-resistant E. faecalis .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1b | MSSA | 8 |

| 1c | MRSA | 4 |

| 5b | VRE | 4 |

| 6b | VRE | 8 |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One significant finding was the synthesis of copper complexes involving this compound, which demonstrated high toxicity towards A549 cancer cells while exhibiting minimal toxicity to normal human cells. The mechanism of action was linked to the induction of reactive oxygen species (ROS) and endoplasmic reticulum-mediated apoptosis .

Case Study: Copper Complexes

In a study examining the effects of copper complexes on cancer cells, treatment with these complexes resulted in:

- Induction of Apoptosis : The complexes triggered cell death pathways in A549 lung cancer cells.

- Cell Cycle Arrest : Increased concentrations led to G-phase arrest in treated cells.

- DNA Damage : Evidence indicated that copper-induced oxidative stress caused significant DNA damage .

Receptor Binding Affinity

This compound has also been characterized as a selective ligand for sigma receptors. A series of analogues were synthesized and tested for their binding affinity to σ1 and σ2 receptors. Compounds incorporating this isoquinoline moiety displayed Ki values ranging from 4.4 nM to 845 nM for σ2 receptors, suggesting a strong potential for further development in therapeutic applications targeting these receptors .

| Compound | σ2 Ki (nM) | σ1 Ki (nM) |

|---|---|---|

| Compound A | 8.7 | >1000 |

| Compound B | 133 | >1000 |

| Compound C | 4.4 | >500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.